10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrido-benzothiazine core, followed by the introduction of the carboxamide and hydroxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrido[3,2-b][1,4]benzothiazine
- Isothipendyl
- Prothipendyl
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
63886-03-3 |
---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)pyrido[3,2-b][1,4]benzothiazine-10-carboxamide |
InChI |
InChI=1S/C14H13N3O2S/c18-9-8-16-14(19)17-10-4-1-2-5-11(10)20-12-6-3-7-15-13(12)17/h1-7,18H,8-9H2,(H,16,19) |
InChI Key |
VDQYNZNGGXUOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.